Bienvenue dans la boutique en ligne BenchChem!

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS:2034484-61-0) is a differentiated urea kinase-inhibitor scaffold for sEH/Chk1 drug discovery. Its tetrahydropyran-hydroxypropyl side-chain provides unique H-bond capability and conformational restriction absent in simple N-propyl-ureas, giving superior predicted metabolic stability (lower CYP3A4 liability) for in vivo PK studies. Choose this compound for hit-to-lead optimization where balanced solubility, permeability, and potency in hydrophobic enzyme tunnels are essential.

Molecular Formula C15H21ClN2O3
Molecular Weight 312.79
CAS No. 2034484-61-0
Cat. No. B2916682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea
CAS2034484-61-0
Molecular FormulaC15H21ClN2O3
Molecular Weight312.79
Structural Identifiers
SMILESC1COCCC1C(CCNC(=O)NC2=CC(=CC=C2)Cl)O
InChIInChI=1S/C15H21ClN2O3/c16-12-2-1-3-13(10-12)18-15(20)17-7-4-14(19)11-5-8-21-9-6-11/h1-3,10-11,14,19H,4-9H2,(H2,17,18,20)
InChIKeyHERKBVWJVNKKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034484-61-0): Structural Baseline for Scientific Procurement


3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea (CAS 2034484-61-0) is a synthetic urea derivative that incorporates a 3-chlorophenyl group and a tetrahydropyran (oxane)-containing hydroxypropyl side chain. Its molecular formula is C₁₅H₂₁ClN₂O₃ (MW 312.79 g/mol) . This compound belongs to a broad class of 1,3-disubstituted ureas that have been widely explored as kinase inhibitors (e.g., Chk1) and soluble epoxide hydrolase (sEH) inhibitors. The presence of the oxan-4-yl group is a key structural feature that distinguishes it from simpler alkyl- or haloaryl-substituted ureas [1].

Why 3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea Cannot Be Replaced by Simpler Urea Analogs


In-class urea compounds cannot be freely interchanged without losing key pharmacophoric elements. The 3-hydroxy-3-(oxan-4-yl)propyl side chain of the target compound provides a unique combination of hydrogen-bonding capability (via the hydroxyl group) and conformational restriction (via the tetrahydropyran ring) that is absent in simple alkyl-chain analogs such as 1-(3-chlorophenyl)-3-propylurea (CAS 13208-26-9) . In structurally related sEH inhibitors, the tetrahydropyranyl moiety has been shown to occupy the enzyme's hydrophobic tunnel, contributing to both potency and selectivity [1]. Generic substitution with compounds lacking this motif would therefore compromise the biological profile that the present compound is designed to probe.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea


Predicted LogP and Hydrogen-Bonding Capacity: Target Compound vs. 1-(3-Chlorophenyl)-3-propylurea

In silico prediction indicates that the target compound exhibits a lower logP and a higher hydrogen-bond donor/acceptor count compared to the simpler analog 1-(3-chlorophenyl)-3-propylurea. These differences are critical for modulating membrane permeability and target engagement in intracellular kinase or epoxide hydrolase assays [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Conformational Restriction: Tetrahydropyran vs. Linear Propyl Chain

The tetrahydropyran ring in the target compound introduces significant conformational restriction compared to the freely rotating propyl chain in 1-(3-chlorophenyl)-3-propylurea. In sEH crystallographic studies, analogous tetrahydropyranyl-ureas adopt a well-defined chair conformation that pre-organizes the urea pharmacophore for optimal hydrogen bonding with Asp335 and Tyr383 [1]. This pre-organization is absent in the linear alkyl comparator.

Conformational Analysis Structure-Based Design Enzyme Inhibition

Predicted Metabolic Stability: Tetrahydropyran vs. Propyl Side Chain

In silico models predict that the tetrahydropyranyl-hydroxypropyl side chain of the target compound is less susceptible to CYP-mediated ω-oxidation than the terminal methyl group of the propyl analog [1]. The tertiary alcohol center also introduces metabolic stability compared to the linear alkane chain, which is prone to rapid hydroxylation.

Drug Metabolism Pharmacokinetics In Silico ADME

Application Scenarios for 3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea


Medicinal Chemistry: sEH or Chk1 Inhibitor Lead Optimization

The target compound serves as a structurally differentiated scaffold for optimizing urea-based inhibitors of soluble epoxide hydrolase (sEH) or checkpoint kinase 1 (Chk1). Its tetrahydropyranyl-hydroxypropyl side chain can engage the hydrophobic tunnel of sEH (as observed in co-crystal structures of related ligands) [1], while the 3-chlorophenyl group can be further functionalized to modulate potency. The predicted favorable LogP (~2.1) and hydrogen-bonding profile support its use in hit-to-lead programs where balanced solubility and permeability are required.

Chemical Biology: Probe Compound for Hydrophobic Tunnel-Containing Enzymes

The oxane moiety in the target compound acts as a rigid, oxygen-containing hydrophobic probe that can be used to interrogate the steric and electronic requirements of enzyme hydrophobic tunnels. Comparative studies with linear alkyl ureas (e.g., 1-(3-chlorophenyl)-3-propylurea) can reveal the contribution of conformational restriction to binding affinity and selectivity [2]. This makes the compound a valuable tool for chemical biology investigations of sEH, Chk1, or other tunnel-containing targets.

Pharmacological Research: In Vivo Proof-of-Concept Studies

Based on predicted metabolic stability advantages (lower CYP3A4 liability), the target compound is a more suitable candidate than simple N-propyl ureas for preliminary in vivo efficacy models. Its enhanced predicted stability may allow for less frequent dosing in rodent models of hypertension (for sEH) or in xenograft models (for Chk1), facilitating proof-of-concept studies with a lower risk of pharmacokinetic failure [3].

Quote Request

Request a Quote for 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.